

Synthesis of 5-Bromo-4-methyl-2-thiazolecarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-4-methyl-2-thiazolecarboxylic acid

Cat. No.: B1342414

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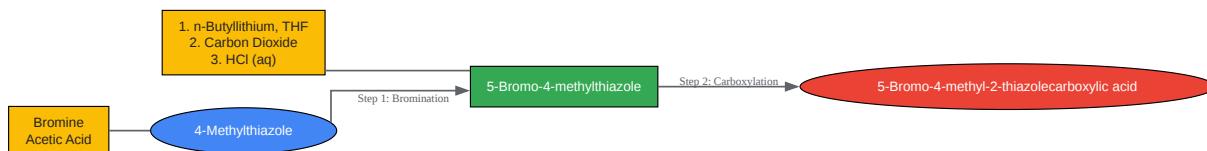
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for **5-Bromo-4-methyl-2-thiazolecarboxylic acid**, a valuable heterocyclic building block in medicinal chemistry and drug development. This document provides comprehensive experimental protocols, quantitative data summaries, and a visual representation of the synthetic workflow.

Synthetic Strategy

The synthesis of **5-Bromo-4-methyl-2-thiazolecarboxylic acid** is proposed as a two-step process. The synthesis commences with the bromination of 4-methylthiazole to yield the intermediate 5-bromo-4-methylthiazole. Subsequent carboxylation of this intermediate at the 2-position via a lithiation-carboxylation sequence affords the final product.

Synthetic Workflow



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Caption: Proposed two-step synthesis of **5-Bromo-4-methyl-2-thiazolecarboxylic acid**.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-4-methylthiazole

This procedure outlines the bromination of 4-methylthiazole at the 5-position.

Materials:

- 4-Methylthiazole
- Bromine
- Acetic Acid
- 10% aqueous sodium carbonate solution
- Ethyl acetate
- Saturated brine
- Anhydrous sodium sulfate

Procedure:

- In a reaction vessel protected from light, combine 4-methylthiazole (1.0 eq) with acetic acid.
- To this solution, add bromine (1.0 eq) dropwise while maintaining the reaction at room temperature.
- Stir the reaction mixture at room temperature for 16 hours.
- Upon completion, quench the reaction by washing with a 10% aqueous sodium carbonate solution.
- Extract the aqueous layer with ethyl acetate.

- Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-4-methylthiazole.

Step 2: Synthesis of 5-Bromo-4-methyl-2-thiazolecarboxylic acid

This protocol describes the carboxylation of 5-bromo-4-methylthiazole via a halogen-metal exchange followed by quenching with carbon dioxide. This method is analogous to the synthesis of thiazole-2-carboxylic acid from 2-bromothiazole[1].

Materials:

- 5-Bromo-4-methylthiazole
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous tetrahydrofuran (THF)
- Dry carbon dioxide (gas or solid)
- Hydrochloric acid (aqueous solution)
- Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- Dissolve 5-bromo-4-methylthiazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
- Slowly add a solution of n-butyllithium (1.1 eq) in hexanes to the cooled solution, maintaining the temperature at -78 °C.
- Stir the mixture at -78 °C for a duration sufficient to ensure complete lithiation (typically 30-60 minutes).

- Quench the resulting lithium intermediate by introducing an excess of dry carbon dioxide. This can be achieved by bubbling CO₂ gas through the solution or by carefully adding crushed dry ice.
- Allow the reaction mixture to warm to room temperature.
- Acidify the mixture with an aqueous solution of hydrochloric acid to a pH of approximately 2-3.
- Extract the aqueous layer with diethyl ether.
- Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude **5-Bromo-4-methyl-2-thiazolecarboxylic acid**.
- Further purification can be achieved by recrystallization.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Appearance | CAS Number |
|--|---|----------------------------|--|----------------------------|
| 4-Methylthiazole | C ₄ H ₅ NS | 99.15 | - | 693-95-8 |
| 5-Bromo-4-methylthiazole | C ₄ H ₄ BrNS | 178.05 | Pale-yellow to brown liquid ^[2] | 111600-83-0 |
| 5-Bromo-4-methyl-2-thiazolecarboxylic acid | C ₅ H ₄ BrNO ₂ S | 222.06 | Light Brown Solid ^[3] | 874509-45-2 ^[3] |

Table 2: Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Yield |
|------|---------------|---------------------------------|-------------|--------------|------|--------------|
| 1 | Bromination | Bromine | Acetic Acid | Room Temp. | 16 h | ~22% |
| 2 | Carboxylation | n-Butyllithium, CO ₂ | THF | -78 °C to RT | ~2 h | Not reported |

Table 3: Spectroscopic Data

| Compound | ¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm) |
|--|--|
| 5-Bromo-4-methylthiazole | 8.69 (s, 1H), 2.45 (s, 3H) |
| 5-Bromo-4-methyl-2-thiazolecarboxylic acid | Data not available in the search results. |

Note: The ¹H NMR data for **5-Bromo-4-methyl-2-thiazolecarboxylic acid** is not readily available in the performed searches. Researchers should perform their own analytical characterization to confirm the structure of the synthesized compound.

Safety Considerations

- Bromine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
- n-Butyllithium is a pyrophoric reagent and reacts violently with water. All manipulations should be carried out under an inert atmosphere using anhydrous solvents and proper syringe techniques.
- Acetic Acid is corrosive. Handle in a fume hood and wear appropriate PPE.
- Standard laboratory safety practices should be followed at all times.

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References

- 1. researchgate.net [researchgate.net]
- 2. 5-Bromo-4-methylthiazole | 111600-83-0 [sigmaaldrich.com]
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